4-(2,5-Dimethylphenoxy)-2-methylaniline

描述

Significance of Phenoxy- and Arylamino-Substituted Compounds in Chemical Research

Compounds featuring phenoxy and arylamino substituents are of considerable interest in chemical research due to their prevalence in biologically active molecules and functional materials. The diaryl ether motif is recognized as a "privileged scaffold" in drug discovery, appearing in a wide array of agents with anticancer, anti-inflammatory, antiviral, and antibacterial properties. organic-chemistry.orgorganic-chemistry.orgwikipedia.org The conformational flexibility of the ether linkage allows these molecules to adapt to the binding sites of various biological targets.

Similarly, the arylamine moiety is a cornerstone in the synthesis of pharmaceuticals, dyes, and polymers. synarchive.com The basicity and nucleophilicity of the amino group make it a key handle for further chemical modifications. synarchive.comtandfonline.com The combination of these two functionalities in a single molecule, as in the case of aryl ether amines, can give rise to compounds with novel properties and applications. For instance, arylamino-substituted heterocycles have been investigated for their potential in developing new therapeutic agents. chemicalbook.comopenochem.org

Structural Classification of 4-(2,5-Dimethylphenoxy)-2-methylaniline within Aryl Ether Amine Architectures

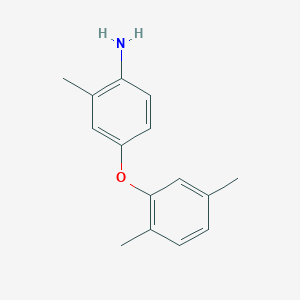

This compound is classified as a primary arylamine and a diaryl ether. The core structure consists of a 2-methylaniline (o-toluidine) ring. The amino group (-NH₂) at position 1 and the methyl group (-CH₃) at position 2 define its identity as a primary amine. scbt.comnih.gov The phenoxy group, specifically a 2,5-dimethylphenoxy group, is attached at the 4th position of the aniline (B41778) ring via an ether linkage (-O-).

The molecule can be systematically named based on its constituent parts. The parent structure is aniline. The substituents are a methyl group at the 2nd position and a (2,5-dimethylphenoxy) group at the 4th position. This leads to the IUPAC name this compound.

Below is a table of computed properties for a constitutional isomer, 2-(2,5-Dimethylphenoxy)-5-methylaniline, which provides an indication of the general physicochemical properties of this class of compounds.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 35.25 Ų |

| XLogP3-AA | 3.9 |

Data for the isomer 2-(2,5-Dimethylphenoxy)-5-methylaniline, sourced from PubChem. wikipedia.org

Historical Context of Related Chemical Scaffolds

The synthesis of the two key linkages in this compound—the diaryl ether and the C-N bond of the arylamine—has a rich history. The formation of diaryl ethers was pioneered by Fritz Ullmann in the early 20th century. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, has been a mainstay for the synthesis of these compounds for over a century. synarchive.comtandfonline.comgoogle.com While traditionally requiring harsh conditions, modern advancements have led to milder and more efficient Ullmann-type reactions. organic-chemistry.orglibretexts.org

The synthesis of arylamines has also seen significant evolution. While classical methods often involved the reduction of nitroarenes or nucleophilic aromatic substitution under demanding conditions, the late 20th century saw the development of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, first reported in the 1990s, revolutionized the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines under relatively mild conditions. organic-chemistry.orgwikipedia.orgscbt.comresearchgate.net This reaction has become a powerful tool for the synthesis of complex arylamines and their derivatives.

The development of these synthetic methodologies has enabled chemists to construct complex molecules like this compound with greater ease and control, facilitating the exploration of their properties and potential applications.

An in-depth analysis of the synthetic pathways leading to the formation of the complex aromatic compound this compound reveals a strategic approach rooted in fundamental organic chemistry principles. The construction of this molecule, which features a diaryl ether linkage, necessitates a careful consideration of bond formation and the synthesis of its constituent aromatic moieties.

Structure

3D Structure

属性

IUPAC Name |

4-(2,5-dimethylphenoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-4-5-11(2)15(8-10)17-13-6-7-14(16)12(3)9-13/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIAKWFOTVHSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=CC(=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectral Interpretation and Chemical Shift Assignments

The proton NMR (¹H NMR) spectrum of 4-(2,5-Dimethylphenoxy)-2-methylaniline is anticipated to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of activating and deactivating groups on the aromatic rings.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Aniline Ring) | 6.5 - 7.2 | m | 3H |

| Aromatic (Phenoxy Ring) | 6.8 - 7.1 | m | 3H |

| NH₂ | 3.5 - 4.5 | s (broad) | 2H |

| Ar-CH₃ (Aniline Ring) | 2.1 - 2.3 | s | 3H |

| Ar-CH₃ (Phenoxy Ring) | 2.2 - 2.4 | s | 6H |

Note: This is a predictive table based on analogous compounds.

The protons on the aniline (B41778) ring are expected to appear in the aromatic region, with their specific shifts influenced by the activating amino group and the deactivating phenoxy group. Similarly, the protons on the dimethylphenoxy ring will resonate in the aromatic region, with their positions dictated by the activating effect of the methyl groups and the ether linkage. The methyl protons on both rings would appear as sharp singlets in the upfield region of the spectrum. The amine (NH₂) protons typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectral Interpretation and Chemical Shift Assignments

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-NH₂ (Aniline Ring) | 140 - 150 |

| C-O (Aniline Ring) | 145 - 155 |

| Aromatic CH (Aniline Ring) | 115 - 130 |

| Aromatic C-CH₃ (Aniline Ring) | 120 - 135 |

| C-O (Phenoxy Ring) | 150 - 160 |

| Aromatic CH (Phenoxy Ring) | 115 - 130 |

| Aromatic C-CH₃ (Phenoxy Ring) | 130 - 140 |

| Ar-CH₃ (Aniline Ring) | 15 - 20 |

| Ar-CH₃ (Phenoxy Ring) | 18 - 25 |

Note: This is a predictive table based on analogous compounds.

The carbon atoms attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) are expected to be the most deshielded and thus appear at the downfield end of the spectrum. The remaining aromatic carbons will resonate in the typical range of 115-140 ppm. The methyl carbons, being the most shielded, will appear at the upfield end of the spectrum.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HMQC/HSQC: This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. It would be instrumental in definitively linking the signals of the aromatic protons to their corresponding carbon atoms and the methyl protons to their respective methyl carbons.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for establishing the connection between the two aromatic rings through the ether linkage by showing correlations between the protons on one ring and the carbons on the other. It would also confirm the positions of the methyl groups on both rings.

Dynamic NMR Studies of Related Aryl Ethers

Dynamic NMR (DNMR) is a powerful technique used to study the rates of intramolecular processes that are on the NMR timescale. In molecules like this compound, which are substituted diaryl ethers, restricted rotation around the Ar-O bonds can occur. This restricted rotation can lead to the observation of distinct signals for non-equivalent protons or carbons at low temperatures, which then coalesce into averaged signals as the temperature is increased and the rate of rotation becomes faster on the NMR timescale.

Studies on highly substituted diphenyl ethers have demonstrated that energy barriers to rotation around the Ar-O bonds can be determined by analyzing variable temperature NMR spectra. chemicalbook.com These barriers are influenced by steric and electronic effects of the substituents on the aromatic rings. For related molecules, dynamic effects in ¹H NMR spectra have been attributed to restricted rotation around aryl-nitrogen single bonds as well. cas.orgnih.gov The free energy of activation (ΔG‡) for these rotational processes can be calculated from the coalescence temperature and the chemical shift difference of the exchanging sites. cas.orgnih.govhmdb.ca Such studies provide valuable information on the conformational dynamics and stereochemistry of these flexible molecules.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₅H₁₇NO), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity.

Expected HRMS Data:

| Ion Formula | Calculated m/z |

| [C₁₅H₁₇NO + H]⁺ | 228.1383 |

| [C₁₅H₁₇NO + Na]⁺ | 250.1202 |

Note: This is a predictive table based on the molecular formula.

The observation of a molecular ion peak in the HRMS spectrum corresponding to the calculated exact mass would provide strong evidence for the elemental composition of this compound.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. In the case of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under EI conditions is anticipated to proceed through several key pathways, primarily involving the cleavage of the ether linkage and bonds associated with the substituents on the aromatic rings. The stability of the resulting fragments, often stabilized by resonance, dictates the major peaks observed in the spectrum.

A primary fragmentation pathway would be the cleavage of the C-O bond of the ether linkage. This can occur in two ways, leading to the formation of either a 2,5-dimethylphenoxy radical and a 2-methylaniline cation, or a 2,5-dimethylphenoxide cation and a 2-methylaniline radical. The relative abundance of these fragments would depend on their respective stabilities.

Another significant fragmentation process involves the loss of a methyl group from either the phenoxy or the aniline moiety, resulting in a fragment ion at [M-15]⁺. Further fragmentation could involve the loss of carbon monoxide (CO) or other small neutral molecules.

Expected Key Fragmentation Peaks in EI-MS of this compound:

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₁₅H₁₇NO]⁺ | Molecular Ion | 227 |

| [C₁₄H₁₄NO]⁺ | [M - CH₃]⁺ | 212 |

| [C₈H₁₀O]⁺ | 2,5-Dimethylphenoxy cation | 122 |

| [C₇H₈N]⁺ | 2-Methylaniline cation | 106 |

This table is predictive and based on the general principles of mass spectrometry for aromatic ethers and anilines.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. For this compound, ESI would typically be performed in positive ion mode, resulting in the formation of a protonated molecule, [M+H]⁺.

The resulting mass spectrum would be simpler than an EI spectrum, with the base peak often being the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be employed to induce fragmentation and obtain further structural information. The fragmentation in ESI-MS/MS is typically less extensive than in EI-MS. Common fragmentation pathways for protonated diphenyl ether derivatives in ESI-MS/MS involve rearrangement reactions following the loss of neutral molecules.

Expected Ions in ESI-MS of this compound:

| Ion | Formula | Expected m/z |

| Protonated Molecule | [C₁₅H₁₇NO + H]⁺ | 228 |

| Sodium Adduct | [C₁₅H₁₇NO + Na]⁺ | 250 |

| Potassium Adduct | [C₁₅H₁₇NO + K]⁺ | 266 |

This table is predictive and based on common adduct formation in ESI-MS.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its constituent functional groups: the aromatic rings, the ether linkage, the amine group, and the methyl groups.

N-H Vibrations: The amine group (-NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric stretching. N-H bending vibrations are expected in the 1590-1650 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C-O-C Vibrations: The ether linkage will produce characteristic asymmetric and symmetric stretching bands. The strong asymmetric C-O-C stretching band is expected in the 1200-1275 cm⁻¹ region.

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides a detailed fingerprint of a molecule. For this compound, the FT-IR spectrum would be a superposition of the vibrational modes of the substituted aniline and phenoxy groups. A study on 4,5-dimethyl-2-nitroaniline, a similarly substituted aniline, showed characteristic bands for methyl group vibrations, including symmetric and asymmetric stretching and bending modes.

Expected Characteristic FT-IR Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Stretch | 1400 - 1600 | Strong-Medium |

| N-H Bending | 1590 - 1650 | Medium |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| C-N Stretch | 1250 - 1360 | Medium |

This table is predictive and based on established group frequencies and data from structurally related compounds.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O and O-H give strong IR bands, non-polar bonds such as C-C and C=C in aromatic rings often produce strong Raman signals. The FT-Raman spectrum of this compound is expected to be dominated by bands from the aromatic rings and the C-C bonds of the methyl substituents. A strong Raman band is often observed for the symmetric "breathing" mode of the benzene (B151609) ring. In the analysis of 4,5-dimethyl-2-nitroaniline, distinct Raman bands for the C-NH₂ stretching and methyl group deformations were identified.

Expected Characteristic FT-Raman Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=C Aromatic Ring Stretch | 1580 - 1620 | Strong |

| Ring Breathing Mode | ~1000 | Strong |

| C-O-C Symmetric Stretch | ~1050 | Medium |

This table is predictive and based on the principles of Raman spectroscopy and data from analogous compounds.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To date, there is no publicly available crystal structure for this compound in crystallographic databases.

Chromatographic Techniques for Purity and Isolation

Chromatography is an essential tool in synthetic chemistry for the separation, purification, and analysis of compounds. For this compound, various chromatographic techniques are employed.

Column chromatography is a preparative technique used to purify compounds from a mixture. orgchemboulder.com In the synthesis of this compound, column chromatography would be the primary method for isolating the final product from starting materials, by-products, and catalysts. The basic principle involves a stationary phase (typically silica (B1680970) gel) packed into a column and a mobile phase (a solvent or mixture of solvents) that flows through it.

The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Given that this compound is a basic amine, special considerations are often necessary. researchgate.net Silica gel is slightly acidic and can cause strong adsorption or even degradation of basic compounds, leading to poor separation and recovery. researchgate.net To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent. biotage.com

A typical setup for the purification of this compound would involve the following:

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel (100-200 or 230-400 mesh) is commonly used for the purification of aromatic amines. arkat-usa.org |

| Mobile Phase | A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or petroleum ether is a standard choice. arkat-usa.org The polarity is gradually increased to elute the compounds from the column. |

| Modifier | To prevent streaking and improve recovery of the basic amine, 0.5-1% triethylamine (Et₃N) might be added to the mobile phase. biotage.com |

The progress of the separation is monitored by collecting fractions and analyzing them, typically by thin-layer chromatography. orgchemboulder.com

Thin-layer chromatography (TLC) is a rapid and versatile analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. rsc.org A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, usually silica gel. niscpr.res.in

For the analysis of this compound, a small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F₂₅₄ plates are standard. The F₂₅₄ indicates the presence of a fluorescent indicator that allows for visualization under UV light. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. niscpr.res.in The ratio is adjusted to achieve good separation (Rf values between 0.2 and 0.8). |

| Visualization | The compound can be visualized under UV light (254 nm) due to its aromatic nature. Staining with reagents like iodine vapor or a p-anisaldehyde solution can also be used to detect the amine. tandfonline.com |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz It is an invaluable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound, which is often formed through a diaryl ether synthesis like the Ullmann or Buchwald-Hartwig coupling. thieme-connect.comresearchgate.net

In this context, a small aliquot of the reaction mixture is periodically injected into the LC-MS system. The components are separated on a chromatographic column, typically a reversed-phase C18 column, and then introduced into the mass spectrometer. nih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the identification of starting materials, intermediates, the desired product, and any by-products.

The progress of the reaction can be followed by observing the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time. This allows for the determination of the optimal reaction time and conditions.

| Parameter | Typical Conditions |

| Chromatography System | An Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system is used. |

| Stationary Phase | A reversed-phase C18 column is commonly employed for the analysis of small organic molecules. nih.gov |

| Mobile Phase | A gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water, often with an additive such as formic acid (0.1%) to improve peak shape and ionization efficiency. lcms.cz |

| Ionization Source | Electrospray ionization (ESI) in positive ion mode is typically used for amines, as the amino group is readily protonated to form a positive ion. |

| Mass Analyzer | A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to determine the m/z of the ions. |

| Detection Mode | The reaction would be monitored by extracting the ion chromatograms for the m/z values corresponding to the starting materials and the expected product (C₁₅H₁₇NO, exact mass: 227.1310). |

Theoretical and Computational Studies on this compound Currently Unavailable in Publicly Indexed Literature

A comprehensive search for dedicated theoretical and computational studies on the chemical compound This compound has revealed a significant gap in the available scientific literature. While the methodologies for such analyses are well-established, specific research applying these techniques to the aforementioned molecule could not be located.

Computational chemistry provides profound insights into the structural and electronic properties of molecules. Techniques such as Density Functional Theory (DFT) are standard for optimizing molecular geometry and understanding electronic structure. This is often performed using specific combinations of functionals and basis sets, for example, the B3LYP functional with a 6-31G(d) basis set, to ensure accurate and reproducible results.

Further analysis typically involves the examination of molecular orbitals. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. Additionally, Natural Bond Orbital (NBO) analysis is employed to investigate hyperconjugative interactions and charge delocalization within the molecule, offering a deeper understanding of its stability and bonding characteristics. The Molecular Electrostatic Potential (MEP) surface is also calculated to predict sites susceptible to electrophilic and nucleophilic attack by visualizing the charge distribution.

Despite the utility of these computational tools, published data detailing the HOMO-LUMO energy gap, NBO analysis, or MEP analysis for this compound are not present in the searched scientific databases. Consequently, the creation of a detailed article with specific research findings and data tables on this compound is not possible at this time. Further experimental and computational research would be required to elucidate the specific quantum mechanical and molecular orbital properties of this compound.

Theoretical and Computational Studies

Reactivity and Selectivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering powerful tools to predict how and where a molecule is likely to react.

The reactivity of a chemical species can be analyzed by examining its frontier molecular orbitals (HOMO and LUMO). The Fukui function, a concept derived from DFT, localizes this reactivity to specific atoms within a molecule. wikipedia.org It quantifies the change in electron density at a particular point in the molecule as the total number of electrons is altered. nih.gov

The Fukui function helps in identifying the most probable sites for electrophilic and nucleophilic attack. wikipedia.orgscm.com This is achieved by calculating two main variants of the function:

f+(r) : This function corresponds to the addition of an electron and indicates sites susceptible to nucleophilic attack . The atom with the highest value of f+ is the most likely to accept an electron. schrodinger.comresearchgate.net

f-(r) : This function relates to the removal of an electron and points to sites prone to electrophilic attack . The atom with the highest value of f- is the most likely to donate an electron. schrodinger.comresearchgate.net

These functions are typically calculated by performing single-point energy calculations on the neutral (N electrons), anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule, using the optimized geometry of the neutral species. researchgate.net The results are often condensed into atomic values to rank the reactivity of each atom. scm.com

While these calculations are a standard method for reactivity prediction, a specific study detailing the Fukui functions for 4-(2,5-Dimethylphenoxy)-2-methylaniline has not been reported in the surveyed scientific literature. However, an illustrative table for such an analysis is presented below.

Table 1: Illustrative Condensed Fukui Function Values for Reactivity Analysis This table is a hypothetical representation of data that would be generated from a Fukui function analysis.

| Atom (Site) | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| N (Amine) | 0.085 | 0.150 |

| C (Aniline Ring, ortho to -NH2) | 0.050 | 0.090 |

| C (Aniline Ring, para to -NH2) | 0.065 | 0.030 |

| O (Ether Linkage) | 0.110 | 0.075 |

The synthesis of diaryl ethers such as this compound often involves reactions like the Ullmann condensation. Theoretical studies using DFT have been crucial in elucidating the mechanisms of these complex, often copper-catalyzed, reactions. For base-catalyzed diaryl ether formation, computational investigations have explored the reaction mechanisms and energetics. nih.gov

Studies on models for polyether formation, such as the reaction of group I metal phenoxides with halobenzenes, show that reaction barriers are strongly correlated with the electronic properties of the substituents. nih.gov The activation energy is significantly influenced by the energy required to distort the aryl halide into its transition state geometry. Computational models predict that resonance-stabilized intermediates, known as Meisenheimer complexes, are generally disfavored unless the aryl halide is highly electron-deficient or contains ortho-substituents that can chelate the metal cation. nih.gov The role of the metal cation is thought to be critical in facilitating the displacement of the leaving group by binding to it. nih.gov

Spectroscopic Property Prediction

Computational methods are invaluable for interpreting experimental spectra by providing a calculated spectrum for comparison.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are widely used to compute these vibrational frequencies. nih.gov The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements. nih.govresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculation and basis set limitations. researchgate.net To improve the correlation, a common practice is to apply a scaling factor to the computed frequencies. nih.gov Comparing the scaled theoretical spectrum with the experimental one allows for a detailed and confident assignment of the observed vibrational bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, or C-N stretches. researchgate.netmdpi.com

A specific vibrational analysis comparing theoretical and experimental data for this compound is not available in the published literature. A representative comparison for a related molecule, triclosan (B1682465) (a chlorinated diphenyl ether), illustrates the methodology. spectroscopyonline.com

Table 2: Example Comparison of Experimental and Scaled Calculated Vibrational Frequencies for Triclosan Data adapted from a study on triclosan to illustrate the methodology. spectroscopyonline.com

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (LSDA/6-311G) |

| O-H Stretch | 3311 | 3332 |

| C-H Aromatic Stretch | 3086 | 3069 |

| C-C Aromatic Stretch | 1505 | 1511 |

| C-H In-plane Bend | 1471 | 1481 |

| C-O Stretch | 1243 | 1241 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. spectroscopyonline.com This method is frequently used in conjunction with DFT.

The GIAO/DFT approach has proven effective for calculating the chemical shifts of various nuclei, including ¹³C and ¹⁵N, providing results that correlate well with experimental data. schrodinger.com The accuracy of these predictions is crucial for distinguishing between isomers, assigning correct protonation states, or identifying tautomers. diva-portal.org For accurate results, the calculations should be performed on geometries that have been optimized at a suitable level of theory. spectroscopyonline.com While the GIAO method is a powerful predictive tool, specific GIAO NMR calculations for this compound have not been reported.

Conformational Analysis

The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an equilibrium of different conformers, and understanding this conformational landscape is essential for explaining its properties and reactivity. Conformational analysis involves mapping the potential energy of the molecule as a function of its rotatable bonds (dihedral angles). researchgate.netresearchgate.net

For diaryl ether derivatives, key degrees of freedom include the torsion angles around the C-O-C ether linkage. Computational studies, typically using DFT, can determine the rotational barriers and identify the most stable, low-energy conformers. benthamdirect.commdpi.com For example, a crystallographic study of the related compound 4-Nitro-2-phenoxyaniline revealed that the two aromatic rings are not coplanar, exhibiting a significant dihedral angle of 71.38°. nih.gov This twist is a common feature in diaryl ethers, arising from the balance of steric hindrance and electronic effects.

A full conformational analysis of this compound, which would involve calculating the potential energy surface by systematically rotating the bonds connecting the two aromatic rings, has not been found in the scientific literature. Such a study would reveal the preferred orientation of the dimethylphenoxy and methylaniline rings relative to each other.

Energy Minimization and Conformational Landscape Exploration

The exploration of a molecule's conformational landscape is a fundamental aspect of computational chemistry, aiming to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This is typically achieved through a combination of molecular mechanics and quantum mechanics calculations.

For a molecule like this compound, with several rotatable bonds—specifically around the ether linkage and the methyl groups—a systematic conformational search would be necessary. This process would involve rotating these bonds at specific increments to generate a wide range of possible spatial arrangements. Each of these initial structures would then be subjected to energy minimization calculations to find the nearest local energy minimum on the potential energy surface.

Advanced computational methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would then be employed to re-optimize the geometries of the lowest energy conformers found in the initial search. This would provide a more accurate determination of their relative stabilities and geometric parameters.

Table 1: Hypothetical Relative Energies of Potential Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) (°) |

| Global Minimum | 0.00 | Data not available |

| Conformer 2 | Data not available | Data not available |

| Conformer 3 | Data not available | Data not available |

| Transition State | Data not available | Data not available |

Note: This table is for illustrative purposes only. No published data is available for the relative energies or dihedral angles of this compound conformers.

Intramolecular Interactions and Stability

Key interactions that would be analyzed include:

Steric Hindrance: The presence of methyl groups on both aromatic rings would introduce significant steric strain. The proximity of the 2-methyl group on the aniline (B41778) ring to the phenoxy group, and the 2,5-dimethyl groups on the phenoxy ring, would likely force the molecule to adopt a non-planar conformation to minimize repulsive forces.

Hydrogen Bonding: The primary amine group (-NH2) on the aniline ring has the potential to act as a hydrogen bond donor. An intramolecular hydrogen bond could potentially form between one of the amine hydrogens and the ether oxygen atom. The likelihood and strength of such an interaction would depend on the geometry of the lowest energy conformers.

The analysis of these interactions is often performed using computational tools such as Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots, which can visualize and quantify the strength of these intramolecular forces.

Table 2: Potential Intramolecular Interactions in this compound

| Interaction Type | Atoms Involved | Potential Effect on Stability |

| Intramolecular H-Bond | N-H···O | Stabilizing |

| Steric Repulsion | C-H···H-C (between rings) | Destabilizing |

| π-π Stacking | Aromatic Ring···Aromatic Ring | Unlikely due to substitution |

| Dipole-Dipole | C-O, C-N | Dependent on conformation |

Note: This table represents potential interactions. Without specific computational data, the presence and significance of these interactions cannot be confirmed.

Chemical Reactivity and Transformation

Reactions at the Amine Nitrogen

The lone pair of electrons on the primary amine group is the focal point for a variety of chemical transformations, including acylation, alkylation, and acid-base reactions.

Primary aromatic amines readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This nucleophilic substitution reaction involves the replacement of a hydrogen atom on the amine with an acyl group, yielding an amide. byjus.com For 4-(2,5-Dimethylphenoxy)-2-methylaniline, this reaction would proceed by the attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

The presence of a base, such as pyridine, is often employed to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, which drives the equilibrium toward the product side. byjus.com The resulting amide, for instance, N-(4-(2,5-dimethylphenoxy)-2-methylphenyl)acetamide, has a less basic nitrogen due to the delocalization of the lone pair onto the adjacent carbonyl group. This transformation is a common strategy used to protect the amine functionality and to moderate its activating effect in electrophilic aromatic substitution reactions. rsc.org

The N-alkylation of primary anilines can be challenging to control, often leading to a mixture of mono-alkylated secondary amines, di-alkylated tertiary amines, and even quaternary ammonium (B1175870) salts. rsc.org This issue of over-alkylation arises because the mono-alkylated product is often more nucleophilic than the starting primary amine.

However, several strategies have been developed to promote selective mono-N-alkylation. These include:

Catalytic Systems : The use of specific catalysts, such as those based on cobalt, ruthenium, copper, or nickel, can facilitate selective mono-alkylation of anilines with alcohols or alkyl halides via "borrowing hydrogen" or related mechanisms. rsc.orgorganic-chemistry.orgrsc.org

Reaction Media : Performing the reaction in ionic liquids has been shown to improve the selectivity for mono-alkylation. rsc.org

Alkylating Agents : Utilizing less reactive alkylating agents like dialkyl carbonates in the presence of catalysts such as NaY faujasite can yield mono-alkylated products with high selectivity. organic-chemistry.orggoogle.com

For this compound, the steric hindrance provided by the ortho-methyl group is expected to disfavor over-alkylation, making selective mono-N-alkylation more achievable compared to unhindered anilines.

Anilines are weak bases, and their basicity (and the acidity of their conjugate acid, the anilinium ion) is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-donating groups (EDGs) increase basicity by stabilizing the positive charge on the anilinium ion, while electron-withdrawing groups (EWGs) decrease basicity. youtube.com

To estimate the acidity of the 4-(2,5-Dimethylphenoxy)-2-methylanilinium ion, we can examine related structures:

Aniline (B41778) : The benchmark compound, with a pKa of its conjugate acid around 4.6.

o-Toluidine (B26562) (2-methylaniline) : The ortho-methyl group is an EDG, making o-toluidine slightly more basic than aniline, with a reported pKa of 4.44. chembk.com

In this compound, the 2-methyl group is electron-donating. The 4-phenoxy group's inductive withdrawal would decrease basicity, while its resonance donation would increase it. The net effect determines the final pKa, which is expected to be in the same range as other substituted anilines. Studies on proton transfer dynamics in substituted anilines confirm that molecular framework and electronic properties are key in governing reaction dynamics. nih.govacs.org

Table 1: Acidity (pKa of Conjugate Acid) of Aniline and Related Compounds

| Compound | pKa (Conjugate Acid) | Reference |

|---|---|---|

| Aniline | 4.6 | General Literature |

| 2-Methylaniline (o-Toluidine) | 4.44 | chembk.com |

| Aniline (in DMSO) | 30.6 | stackexchange.com |

| Phenol (for comparison) | 10.0 | stackexchange.com |

Reactions on the Aromatic Rings

The molecule possesses two aromatic rings that are susceptible to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the existing substituents.

Aniline Ring: The aniline ring is strongly activated by the amine group (-NH₂) and moderately activated by the methyl group (-CH₃). Both are ortho, para-directors.

The position para to the amine (C4) is blocked by the phenoxy group.

One ortho position (C2) is blocked by the methyl group.

Therefore, electrophilic attack is strongly directed to the remaining ortho position (C6).

However, direct EAS on anilines (e.g., nitration) in strong acid can be problematic. The acidic medium protonates the amine to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. byjus.comrsc.org This can lead to a mixture of products. To avoid this, the amine is often protected via acylation to form an acetamido group (-NHCOCH₃), which remains a potent ortho, para-director but is less prone to protonation.

Phenoxy Ring: The dimethylphenoxy ring is activated by the ether oxygen and the two methyl groups, all of which are ortho, para-directors.

The ether oxygen directs to its ortho (C2', C6') and para (C4') positions.

The methyl groups at C2' and C5' further activate the ring.

The positions available for substitution are C3', C4', and C6'. Considering the directing effects, substitution is most likely at the C4' (para to the ether) and C6' (ortho to the ether) positions.

An analogous reaction, the nitration of N-(4-methoxy-2-methylphenyl)acetamide, shows that the electron-donating 4-methoxy group directs nitration to the ortho position (C5). nih.gov A similar regioselectivity could be anticipated for EAS on the aniline ring of the protected target compound.

Halogenation is a specific type of electrophilic aromatic substitution. Due to the strong activation provided by the amine, ether, and methyl substituents, this compound is expected to be highly reactive towards halogens like bromine (Br₂) and chlorine (Cl₂). The reaction would likely proceed rapidly, possibly without the need for a Lewis acid catalyst.

Based on the directing effects discussed previously:

On the aniline ring, halogenation would be strongly favored at the C6 position.

On the phenoxy ring, halogenation would likely occur at the C4' and/or C6' positions.

Given the high activation of both rings, controlling the reaction to achieve mono-halogenation could be difficult, and poly-halogenated products might form readily depending on the reaction conditions.

Nitration Reactions

Nitration involves the introduction of a nitro group (-NO₂) onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid. This combination generates the highly electrophilic nitronium ion (NO₂⁺). The reaction with this compound is expected to be complex due to the presence of two aromatic rings and multiple activating groups.

The aniline ring is highly activated towards electrophilic aromatic substitution by the powerful electron-donating amino (-NH₂) group and the moderately activating methyl (-CH₃) group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In this specific molecule, the position para to the amino group is blocked by the phenoxy substituent. The positions ortho to the amino group are sterically hindered by the adjacent methyl group and the bulky phenoxy group. Therefore, nitration on the aniline ring is predicted to occur at the position ortho to the amino group and meta to the methyl group, if sterically accessible.

However, direct nitration of anilines under strong acidic conditions can be problematic. The amino group is basic and readily protonates to form the anilinium ion (-NH₃⁺). chemicalbook.com This ion is strongly deactivating and a meta-director, which would significantly slow down the reaction and change the regiochemical outcome. chemicalbook.com Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the electron-rich aniline ring. google.com To achieve controlled nitration, the amino group is often protected, for instance, by acetylation to form an acetanilide. The resulting amide is still an ortho, para-director but is less activating and less basic, preventing protonation and oxidative side reactions. chemicalbook.com

The phenoxy ring is also activated towards electrophilic substitution by the oxygen of the ether linkage and the two methyl groups, all of which are ortho, para-directing. Nitration could potentially occur on this ring as well, leading to a mixture of products. The ultimate regioselectivity would depend on the precise reaction conditions.

Table 1: Predicted Reagents and Products for Nitration

| Reagent(s) | Predicted Major Product(s) on Aniline Ring (with protection) | Predicted Major Product(s) on Phenoxy Ring |

|---|---|---|

| HNO₃, H₂SO₄ | 4-(2,5-Dimethylphenoxy)-2-methyl-5-nitroaniline | 4-(2,5-Dimethyl-4-nitrophenoxy)-2-methylaniline |

Oxidation and Reduction Pathways

Oxidation: The aniline moiety in this compound is susceptible to oxidation. The products of aniline oxidation are highly dependent on the oxidant used and the reaction conditions. google.com Strong oxidizing agents can lead to a variety of products, including quinones, azoxy compounds, nitro compounds, and polymeric materials. google.com For instance, treatment of substituted anilines with reagents like ceric ammonium nitrate (B79036) has been shown to produce benzoquinones. The presence of the electron-donating groups on the aniline ring of the target compound would likely make it sensitive to oxidation.

Reduction: Reduction reactions typically target nitro groups, which are not present in the parent molecule. However, if the compound were to be nitrated as described in section 5.2.3, the resulting nitro-substituted derivative could be readily reduced to the corresponding amino compound. The reduction of aromatic nitro compounds to anilines is a fundamental transformation in organic synthesis. A wide array of reagents can accomplish this, including catalytic hydrogenation (e.g., H₂ over Palladium/Carbon or Raney Nickel) or treatment with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). This reduction would introduce a second amino group onto the molecule, creating a diamino derivative.

Table 2: Predicted Oxidation and Reduction Reactions

| Transformation | Starting Material | Reagent(s) | Predicted Product |

|---|---|---|---|

| Oxidation | This compound | Ceric Ammonium Nitrate (CAN) | 2-Methyl-5-(2,5-dimethylphenoxy)-1,4-benzoquinone |

Cleavage of the Ether Linkage

The diaryl ether bond (C-O-C) is generally strong and chemically robust, requiring specific and often vigorous conditions for cleavage. The cleavage of such bonds is a significant challenge in chemistry, for example, in the degradation of lignin (B12514952), which contains similar aryl-ether linkages.

Acid-catalyzed cleavage, typically with strong hydrohalic acids like HBr or HI, is a common method. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. However, cleavage of diaryl ethers is more difficult than that of alkyl-aryl ethers because the sp²-hybridized carbon of the aromatic ring is less susceptible to nucleophilic attack.

Alternatively, reductive cleavage using strong reducing agents or catalytic methods can be employed. For instance, research on lignin model compounds has shown that catalysts combining a Lewis acid with a hydrogenation metal (e.g., Co-Zn) can efficiently cleave aryl-ether linkages under hydrogen pressure. Such methods would be expected to break the ether bond in this compound, yielding 2-methyl-4-aminophenol and 2,5-dimethylphenol (B165462) as the primary products.

Derivatization for Further Synthesis

Introduction of Additional Functional Groups

The structure of this compound offers several sites for the introduction of new functional groups, enabling its use as a scaffold for the synthesis of more complex molecules.

On the Aniline Ring: Besides nitration, other electrophilic aromatic substitution reactions can be envisioned. Halogenation (e.g., with Br₂ or Cl₂) would likely occur at the available ortho or para positions relative to the activating amino group. As with nitration, protection of the amine is often advisable to control the reaction and prevent oxidation. Friedel-Crafts alkylation or acylation are also possibilities, though the presence of the basic amino group can interfere with the Lewis acid catalysts typically used.

On the Amino Group: The primary amino group is itself a site for extensive derivatization. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or converted into a diazonium salt. The diazonium salt is a particularly versatile intermediate, capable of undergoing a wide range of Sandmeyer and related reactions to introduce functionalities such as halogens (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and nitro (-NO₂) groups, replacing the original amino group.

Table 3: Potential Derivatization Reactions

| Reaction Type | Reagent(s) | Target Site | Potential Product Class |

|---|---|---|---|

| Halogenation | Br₂, Acetic Acid | Aniline Ring | Bromo-4-(2,5-dimethylphenoxy)-2-methylaniline |

| Acylation | Acetyl Chloride | Amino Group | N-(4-(2,5-Dimethylphenoxy)-2-methylphenyl)acetamide |

| Diazotization, then Sandmeyer Reaction | 1. NaNO₂, HCl2. CuBr | Amino Group | 1-Bromo-4-(2,5-dimethylphenoxy)-2-methylbenzene |

Applications in Advanced Materials and Chemical Synthesis

Precursor in Polymer Chemistry

Aniline (B41778) and its derivatives are fundamental monomers in the synthesis of a wide range of polymers, most notably polyanilines, which are known for their conductive properties. The presence of the bulky and hydrophobic 2,5-dimethylphenoxy group, as well as the methyl group on the aniline ring, can be expected to influence the properties of polymers derived from this monomer.

Role in the Synthesis of Functional Polymers

While specific studies on the use of 4-(2,5-Dimethylphenoxy)-2-methylaniline in the synthesis of functional polymers are not extensively documented in publicly available literature, the general reactivity of aniline derivatives provides a basis for its potential role. The primary amine group of this compound can undergo oxidative polymerization or be incorporated into various polymer backbones, such as polyamides and polyimides, through condensation reactions. The incorporation of the 2,5-dimethylphenoxy group could enhance the solubility of the resulting polymers in organic solvents and modify their thermal and mechanical properties.

Potential as Monomers for Polymeric Materials

As a monomer, this compound could be used to produce polymers with tailored characteristics. The dimethylphenoxy substituent can introduce steric hindrance, potentially affecting the planarity and packing of polymer chains, which in turn would influence the material's electronic and physical properties.

Table 1: Potential Polymer Types from this compound

| Polymer Type | Potential Synthetic Route | Expected Influence of Substituents |

| Substituted Polyaniline | Oxidative Polymerization | Increased solubility, modified conductivity, and processability. |

| Polyamides | Condensation with dicarboxylic acids or their derivatives | Enhanced thermal stability and altered mechanical strength. |

| Polyimides | Reaction with dianhydrides | Improved solubility and processability for high-performance applications. |

Intermediates in Fine Chemical Synthesis

The reactivity of the aniline moiety makes this compound a potential intermediate in the synthesis of more complex organic molecules.

Building Block for Complex Organic Molecules

The amine group can be readily transformed into a variety of other functional groups, such as diazonium salts, amides, and imines. These transformations are fundamental in the construction of intricate molecular architectures, including those found in pharmaceuticals and other specialty chemicals. The diaryl ether linkage is a common structural motif in many biologically active compounds.

Role in Multi-Step Synthetic Sequences

In multi-step syntheses, this compound can serve as a key starting material. Its functional groups can be selectively protected and reacted to build up molecular complexity in a controlled manner. The presence of multiple substitution sites on the aromatic rings offers opportunities for further functionalization.

Applications in Agrochemicals (e.g., Crop Protection)

Development of Crop Protectant Agents

The diaryl ether structural component is a well-established pharmacophore in the agrochemical industry, known to be present in a variety of commercial fungicides and herbicides. nih.govgoogle.com These compounds often function by inhibiting crucial biological processes in pathogenic fungi or target weeds. The general class of diaryl amines has also been investigated for its antifungal properties against various phytopathogens. nih.gov

While direct public-domain data on the specific fungicidal or herbicidal activity of this compound is not available, its structural similarity to known active compounds suggests its potential as a lead compound in the discovery of new crop protectant agents. The substitution pattern on both aromatic rings, including the methyl groups, can significantly influence the compound's biological activity, selectivity, and environmental fate. Researchers in the agrochemical field systematically synthesize and screen libraries of such compounds to identify novel candidates with improved efficacy and safety profiles.

Catalytic Applications or Ligand Design

Potential as Ligands in Metal-Catalyzed Reactions

Diaryl ether and diarylamine-based ligands have found utility in various metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These ligands can coordinate with transition metals like palladium or copper, influencing the catalyst's stability, activity, and selectivity. The steric and electronic properties of the ligand are crucial for the success of the catalytic cycle.

Although no specific studies detailing the use of this compound as a ligand have been identified in publicly accessible literature, its structure suggests it could be explored in this context. The amine functionality can act as a coordination site for the metal center, and the bulky diaryl ether group can provide the necessary steric environment to promote specific bond formations.

Role as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, in particular, are a prominent class of organocatalysts. nih.govrsc.org While this compound is not chiral itself, it could serve as a precursor for the synthesis of chiral diarylamine organocatalysts. acs.org The development of axially chiral diarylamines for asymmetric catalysis is an active area of research. acs.org

The synthesis of structurally diverse diarylamines is a key step in creating new organocatalysts, and various synthetic methods are continuously being developed to access these valuable molecules. nih.govacs.org The core structure of this compound provides a foundational framework that could be modified to introduce chirality and tune its catalytic properties for specific asymmetric transformations.

Conclusion and Future Research Directions

Summary of Current Understanding

4-(2,5-Dimethylphenoxy)-2-methylaniline is a diaryl ether amine, a structural motif present in numerous biologically active compounds and functional materials. The core structure consists of a 2-methylaniline moiety linked to a 2,5-dimethylphenoxy group via an ether bond. The synthesis of such diaryl ethers has traditionally been a challenge, often requiring harsh conditions. However, modern synthetic methods, including palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann-type couplings, have made these structures more accessible. nih.govbeilstein-journals.orgorganic-chemistry.orgresearchgate.net The diaryl ether linkage is a key feature in various natural products with antibacterial, anti-inflammatory, and antifungal properties. beilstein-journals.org Amine ethers, as a class, are significant in the pharmaceutical industry as intermediates and in materials science for creating functional polymers with enhanced thermal and mechanical properties. chinaskydream.com While specific research on this compound is not extensively detailed in publicly available literature, its structural components suggest potential for applications analogous to other diaryl ether amines.

Unexplored Synthetic Avenues

While classical and modern metal-catalyzed cross-coupling reactions are the presumed methods for synthesizing this compound, several advanced synthetic strategies remain to be explored.

Photoredox Catalysis: The use of photoredox catalysis in combination with nickel could offer a mild and efficient route for the C–O bond formation, potentially avoiding the high temperatures and strong bases sometimes required in traditional methods. researchgate.net

Bimetallic Catalysis: The development of novel bimetallic catalysts, such as copper-molybdenum or copper-barium systems, has shown promise in the synthesis of diaryl ethers with high efficiency and tolerance to various functional groups. researchgate.net Exploring these catalysts for the synthesis of the title compound could lead to improved yields and milder reaction conditions.

Metal-Free Synthesis: Recent advancements have demonstrated the synthesis of diaryl ethers under metal-free conditions, for instance, through the reaction of diaryliodonium salts with phenols. organic-chemistry.org Investigating such a pathway for this compound could provide a more environmentally benign and cost-effective synthetic route.

Multicomponent Reactions: A copper(I)-catalyzed multicomponent cycloaromatization of amines, ortho-bromoaryl ketones, and terminal alkynes has been developed for the synthesis of polyaryl amines. researchgate.net A creative adaptation of this methodology could potentially lead to the novel construction of the this compound scaffold.

Advanced Characterization Opportunities

A thorough understanding of the structure-property relationships of this compound necessitates a comprehensive characterization that goes beyond standard spectroscopic techniques.

Single-Crystal X-ray Diffraction: Obtaining a single crystal and performing X-ray diffraction analysis would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the dihedral angle between the two aromatic rings. This information is crucial for understanding the molecule's conformation and packing in the solid state.

Solid-State NMR (ssNMR): In the absence of a suitable single crystal, ssNMR could provide valuable insights into the structure and dynamics of the compound in its solid form.

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) could be employed to study the fragmentation patterns of the molecule, which can be useful for its identification in complex mixtures and for understanding its stability.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide data on the melting point, thermal stability, and decomposition profile of the compound, which is essential for any potential material applications.

Potential for Novel Applications Beyond Existing Discoveries

The unique combination of a substituted aniline (B41778) and a diaryl ether moiety in this compound opens up possibilities for a range of applications that likely have not yet been explored for this specific molecule.

Pharmaceuticals: Diaryl ether and aniline motifs are present in a wide array of pharmaceuticals. nih.govnih.gov This compound could be investigated as a scaffold for the development of new therapeutic agents, for example, by derivatizing the amino group to form sulfonamides or other functionalities with known biological activity. nih.gov

Agrochemicals: The diaryl ether structure is also found in some herbicides and pesticides. beilstein-journals.org Screening this compound and its derivatives for herbicidal, insecticidal, or fungicidal activity could uncover new applications in agriculture.

Functional Materials: Amine ethers are used in the synthesis of high-performance polymers. chinaskydream.com The title compound could serve as a monomer or a modifying agent to create polymers with specific properties, such as high thermal stability, flame retardancy, or specific optical and electronic characteristics. Its potential use in the development of novel conductive polymers or materials for electronic devices warrants investigation. chinaskydream.com

Ligand Development: The nitrogen atom of the aniline group and the oxygen of the ether linkage could potentially act as coordination sites for metal ions. Therefore, this compound could be explored as a ligand in coordination chemistry, potentially leading to new catalysts or metal-organic frameworks (MOFs).

Computational Chemistry as a Predictive Tool

Computational chemistry offers a powerful and cost-effective means to predict the properties and reactivity of this compound, guiding future experimental work.

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometry, electronic structure, and spectroscopic properties (NMR, IR) of the molecule. nih.gov This can aid in the interpretation of experimental data. Furthermore, DFT can be used to investigate the mechanisms of its synthesis, for example, by calculating the energy barriers for different reaction pathways. nih.gov

Molecular Docking: If potential biological targets are identified, molecular docking simulations can be performed to predict the binding affinity and mode of interaction of this compound with these targets. This can help in prioritizing compounds for biological screening.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of derivatives of the title compound, QSAR models could be developed to correlate specific structural features with observed biological activity or material properties. This would enable the rational design of new compounds with enhanced performance.

Prediction of Physicochemical Properties: Computational methods can be used to predict properties such as solubility, lipophilicity (logP), and pKa, which are important for drug development and material science applications.

Challenges in Scalable Synthesis and Industrial Relevance

For this compound to be considered for any large-scale application, several challenges related to its synthesis and industrial viability must be addressed.

Catalyst Cost and Recovery: Many of the efficient methods for diaryl ether synthesis rely on expensive palladium-based catalysts and complex phosphine (B1218219) ligands. researchgate.net The development of cheaper, more robust catalysts, for example, based on copper or iron, would be advantageous for industrial-scale production. organic-chemistry.org Furthermore, the efficient recovery and reuse of the catalyst are crucial for a sustainable and economical process. nih.gov

Reaction Conditions: High reaction temperatures, long reaction times, and the use of specialized solvents can increase the cost and environmental impact of the synthesis. researchgate.netnih.gov Future research should focus on developing synthetic routes that operate under milder conditions.

Purification: The purification of the final product from unreacted starting materials, catalyst residues, and byproducts can be a significant challenge. The development of efficient and scalable purification methods, such as crystallization, will be necessary.

Process Safety and Environmental Impact: A thorough evaluation of the safety hazards and environmental impact of the entire synthetic process is required for industrial implementation. This includes considering the toxicity of reagents and solvents and the generation of waste.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,5-Dimethylphenoxy)-2-methylaniline, and how can reaction conditions be optimized for higher yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, reacting 2,5-dimethylphenol with 2-methylaniline in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C. Yield optimization requires precise temperature control, extended reaction times (12–24 hours), and stoichiometric excess of the phenol component (1.2–1.5 equivalents). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 12–24 h |

| Solvent | DMF or DMSO |

| Base | K₂CO₃ (2.0 eq) |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%). Retention time and UV-Vis spectra (λ = 254 nm) should match reference standards .

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm structural integrity. Key signals include aromatic protons (δ 6.5–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates the molecular ion peak (expected m/z = ~257.3 for C₁₅H₁₇NO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields across different synthesis protocols?

- Methodology : Conduct a systematic parameter screen using Design of Experiments (DOE). Variables include temperature (±10°C), base strength (e.g., switching from K₂CO₃ to Cs₂CO₃), and solvent polarity (DMF vs. DMSO). Monitor intermediates via TLC or in-situ IR spectroscopy. Contradictory yield data (e.g., 60% vs. 85%) may arise from incomplete phenol activation or side reactions (e.g., oxidation of the aniline group); adding antioxidants like BHT (0.1% w/w) can mitigate this .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

- Methodology :

- By-Products : Oxidation of the aniline group to nitro derivatives or dimerization via C–O coupling.

- Mitigation :

- Use inert atmosphere (N₂/Ar) to prevent oxidation.

- Add reducing agents (e.g., Na₂S₂O₄) during workup.

- Optimize stoichiometry to avoid excess reactive intermediates.

- Analytical Confirmation : LC-MS identifies by-products (e.g., m/z = 273.3 for nitro derivatives) .

Q. How does the substituent pattern (methyl groups on phenoxy and aniline rings) influence biological activity?

- Methodology : Perform structure-activity relationship (SAR) studies using analogs:

- Replace methyl groups with halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., CF₃).

- Test in vitro bioactivity (e.g., enzyme inhibition assays, receptor binding).

- Key Finding : Methyl groups enhance lipophilicity (logP ≈ 3.5), improving membrane permeability but potentially reducing solubility. Compare with analogs like 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline (logP ≈ 4.1) .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for structurally similar aniline derivatives?

- Analysis : Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time) or impurities in test compounds. For example, residual solvents (DMF) in this compound batches can skew cytotoxicity results. Validate purity via GC-MS and repeat assays under standardized conditions .

Experimental Design Recommendations

Q. How to design a robust SAR study for this compound derivatives?

- Methodology :

- Library Design : Synthesize 10–15 analogs with systematic substitutions (e.g., -OCH₃, -CF₃, -NO₂).

- Assays : Use high-throughput screening (HTS) for IC₅₀ determination against target enzymes (e.g., kinases, cytochrome P450).

- Data Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ) with activity. Publish raw data and statistical models to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。